5-bromo-2-methyl-1H-quinazolin-4-one physicochemical properties
5-bromo-2-methyl-1H-quinazolin-4-one physicochemical properties
5-Bromo-2-methyl-1H-quinazolin-4-one: Physicochemical Profiling, Synthesis, and Application in Drug Discovery
Executive Summary
The quinazolin-4-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and advanced clinical candidates. Specifically, 5-bromo-2-methyl-1H-quinazolin-4-one (often represented as its thermodynamically favored tautomer, 5-bromo-2-methylquinazolin-4(3H)-one) is a critical synthetic intermediate[1]. The strategic placement of the bromine atom at the C5 position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the exploration of deep affinity pockets in target proteins such as phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC)[1][2].
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structural biology and bench-level synthetic execution. This guide details the physicochemical parameters, tautomeric behavior, validated synthesis protocols, and pharmacological utility of this critical intermediate.
Physicochemical Properties & Structural Biology
Understanding the baseline physicochemical properties is essential for downstream assay development, formulation, and synthetic scaling.
Quantitative Data Summary
The following table summarizes the verified physicochemical data for 5-bromo-2-methylquinazolin-4(3H)-one[3].
| Parameter | Value / Description |
| IUPAC Name | 5-bromo-2-methyl-3H-quinazolin-4-one |
| CAS Registry Number | 1823954-54-6 |
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water |
| Storage Conditions | Room temperature, desiccated, protected from light |
Tautomerism Dynamics
Quinazolinones exhibit complex lactam-lactim tautomerism. While the compound is frequently named as a 1H-quinazolin-4-one or a quinazolin-4-ol in chemical databases[4], X-ray crystallography and NMR studies of similar scaffolds consistently demonstrate that the 3H-quinazolin-4-one lactam form is thermodynamically dominant in both the solid state and polar aprotic solvents (like DMSO). This is due to the stabilization of the amide resonance structure. Recognizing this tautomeric preference is critical when predicting hydrogen bond donor/acceptor interactions during in silico molecular docking.
Validated Synthesis Methodology
The most robust and scalable method for synthesizing 5-bromo-2-methylquinazolin-4(3H)-one relies on a modified Niementowski condensation pathway[5][6]. To achieve the C5-bromo substitution on the final quinazolinone, the synthesis must begin with 2-amino-6-bromobenzoic acid (6-bromoanthranilic acid)[7][8], as the cyclization shifts the relative numbering of the aromatic ring.
Experimental Protocol: Two-Step Dehydrative Cyclization
Step 1: Synthesis of the Benzoxazinone Intermediate
-
Reagents: 2-Amino-6-bromobenzoic acid (1.0 eq), Acetic anhydride (5.0 eq).
-
Procedure: Suspend 2-amino-6-bromobenzoic acid in neat acetic anhydride. Heat the mixture to reflux (approx. 130–140 °C) under a nitrogen atmosphere for 2 to 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon completion, distill off the excess acetic anhydride under reduced pressure. Cool the residue to precipitate the 5-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate. Wash with cold ether and dry in vacuo.
-
Scientific Causality: Acetic anhydride acts as both the solvent and the reactant. It first acylates the primary amine. The high temperature then drives a dehydrative cyclization, forming the highly reactive benzoxazinone ring. Removing the excess acetic anhydride is critical to prevent the formation of unwanted di-acetylated byproducts in the subsequent amination step.
Step 2: Amination and Ring Expansion
-
Reagents: Benzoxazinone intermediate (1.0 eq), Ammonium acetate (3.0 eq), Glacial acetic acid (solvent).
-
Procedure: Dissolve the intermediate in glacial acetic acid and add ammonium acetate. Reflux the mixture for 4 to 6 hours. Pour the hot solution over crushed ice with vigorous stirring. Filter the resulting precipitate, wash extensively with distilled water to remove residual acetate salts, and recrystallize from ethanol to yield pure 5-bromo-2-methylquinazolin-4(3H)-one.
-
Scientific Causality: Ammonium acetate is chosen over aqueous ammonia because it provides a steady, mild release of ammonia gas at elevated temperatures, preventing violent exothermic reactions. The nucleophilic nitrogen attacks the electrophilic carbonyl of the benzoxazinone, opening the ring to form an amide intermediate. The acidic environment (glacial acetic acid) then catalyzes the final dehydrative ring closure to form the thermodynamically stable pyrimidinone core.
Synthesis Workflow Visualization
Synthesis workflow of 5-bromo-2-methylquinazolin-4(3H)-one via benzoxazinone intermediate.
Pharmacological Application: PI3Kδ/γ Dual Inhibition
Quinazolin-4-one derivatives are heavily utilized in oncology, particularly for targeting B-cell malignancies through the inhibition of Phosphoinositide 3-kinases (PI3K)[1][2].
Mechanistic Grounding: The quinazolinone core acts as a potent "hinge binder" within the ATP-binding pocket of the PI3K kinase domain[2]. The lactam motif (N3-H and C4=O) forms critical bidirectional hydrogen bonds with the backbone amide and carbonyl of the valine residue in the hinge region (e.g., Val882 in PI3Kγ). The C5-bromine atom is strategically positioned to point toward the affinity pocket (formed by Trp812, Lys802, and Met804 in PI3Kγ)[2]. By utilizing the C5-bromo handle synthesized in our protocol, medicinal chemists can perform Suzuki couplings to attach diverse aryl or alkynyl groups, optimizing the depth and hydrophobic interactions within this pocket to achieve isoform selectivity (δ vs. γ)[2].
Mechanism of Action Visualization
Mechanism of PI3K pathway inhibition by C5-functionalized quinazolinone derivatives.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized 5-bromo-2-methylquinazolin-4(3H)-one, the following self-validating analytical checks must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Causality: Confirms the molecular weight and isotopic distribution. The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet at m/z 239 [M+H]⁺ and m/z 241 [M+H+2]⁺.
-
-
¹H-NMR (DMSO-d6, 400 MHz):
-
Causality: Verifies regiochemistry. The methyl group at C2 will appear as a sharp singlet around δ 2.3–2.4 ppm. The aromatic protons (C6, C7, C8) will present a distinct splitting pattern confirming the 1,2,3-trisubstituted benzene ring. The highly deshielded N3-H proton will appear as a broad singlet >12.0 ppm, confirming the lactam tautomer in solution.
-
References
-
Yanmei Bio. 5-Bromo-2-methylquinazolin-4(3H)-one - CAS:1823954-54-6 Physicochemical Data. Retrieved from: [Link]
-
ACS Publications. Discovery, Optimization, and Evaluation of Potent and Selective PI3Kδ-γ Dual Inhibitors for the Treatment of B-cell Malignancies. Retrieved from: [Link]
-
National Institutes of Health (PMC). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity. Retrieved from: [Link]
-
Grokipedia. Niementowski quinazoline synthesis Mechanism. Retrieved from:[Link]
Sources
- 1. 5-Bromo-2-methyl-1H-quinazolin-4-one [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Bromo-2-methylquinazolin-4(3H)-one - CAS:1823954-54-6 - 上海研美科技有限公司 [yanmeibio.com]
- 4. aksci.com [aksci.com]
- 5. Niementowski quinazoline synthesis â Grokipedia [grokipedia.com]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medicalresearchjournal.org [medicalresearchjournal.org]
